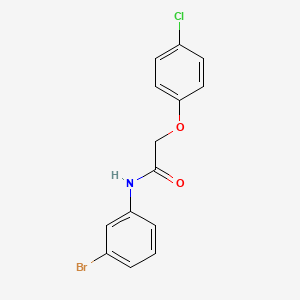
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPCA is a synthetic compound that belongs to the class of arylamides and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activation of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide. One area of research could be to develop more potent analogs of this compound that have improved solubility and bioavailability. Another area of research could be to investigate the potential of this compound for the treatment of other inflammatory and pain-related conditions. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide involves the reaction between 3-bromoaniline and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). The reaction is carried out under reflux in a solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRNEHMQYPDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968874 |
Source


|
| Record name | N-(3-Bromophenyl)-2-(4-chlorophenoxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5403-62-3 |
Source


|
| Record name | N-(3-Bromophenyl)-2-(4-chlorophenoxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

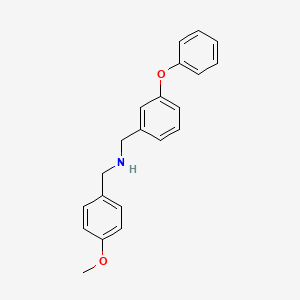
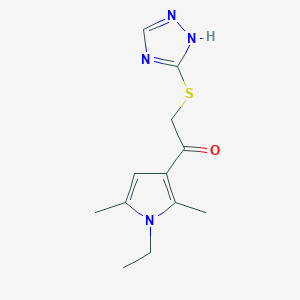
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)



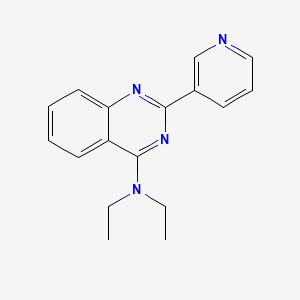
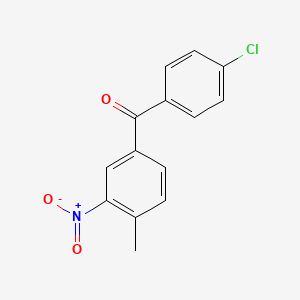

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
